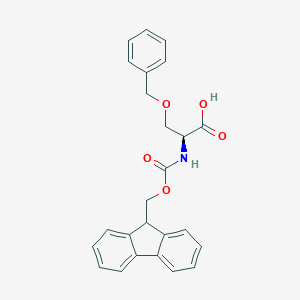

Fmoc-O-benzyl-L-serine

Beschreibung

Evolution of Serine Protection in Peptide Synthesis: Historical Context and Significance of Benzyl (B1604629) Ether

Orthogonal Protecting Group Strategies in Fmoc Solid-Phase Peptide Synthesis (SPPS) and the Role of Fmoc-Ser(Bzl)-OH

Fmoc SPPS is a cornerstone of modern peptide synthesis due to its efficiency and the mild conditions employed. A key principle underpinning its success is the use of orthogonal protecting groups. Orthogonality refers to the ability to remove one protecting group selectively without affecting others in the molecule. In Fmoc SPPS, the alpha-amino group is protected by the Fmoc group, which is readily cleaved by secondary amines like piperidine (B6355638). The side chains of amino acids, including the hydroxyl group of serine, require protection that is stable to the basic conditions used for Fmoc removal but can be removed later, typically during the final cleavage of the peptide from the solid support. iris-biotech.de, iris-biotech.de, peptide.com

Fmoc-Ser(Bzl)-OH perfectly embodies this principle. The Fmoc group on the alpha-amino nitrogen is base-labile, allowing for sequential coupling of amino acids. The benzyl ether protecting the serine hydroxyl is stable to piperidine. Subsequently, during the final cleavage step, the peptide is typically treated with a strong acid, such as trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like the benzyl ether. This dual action ensures that the serine side chain is deprotected only at the very end of the synthesis, preserving its integrity throughout the chain elongation process. peptide.com, peptide.com, iris-biotech.de, peptide.com

Strategic Advantages of Fmoc-Ser(Bzl)-OH in Complex Peptide Architecture Elucidation

The incorporation of Fmoc-Ser(Bzl)-OH offers several strategic advantages that contribute to the successful synthesis of complex peptide architectures.

Enhanced Solubility and Stability in Synthetic Protocols

The presence of the benzyl group in Fmoc-Ser(Bzl)-OH can contribute to improved solubility of the protected amino acid in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Enhanced solubility is crucial for efficient coupling reactions, as it ensures that the activated amino acid is readily available in solution. Furthermore, the benzyl ether provides good stability against potential side reactions, such as O-acylation or dehydration, that can occur with unprotected serine residues during the repetitive coupling and deprotection cycles. peptide.com, guidechem.com

Facilitation of High-Purity Peptide Product Generation

By effectively protecting the reactive hydroxyl group of serine, Fmoc-Ser(Bzl)-OH minimizes the formation of undesired byproducts. Unprotected serine hydroxyls can participate in side reactions, leading to truncated sequences, deletion sequences, or modified residues, all of which compromise the purity of the final peptide product. The stable protection offered by the benzyl group ensures that the serine residue is incorporated as intended, leading to cleaner reaction profiles and facilitating the generation of high-purity peptides, which is essential for downstream applications in research and therapeutics. drivehq.com

Compatibility with Diverse Coupling Reagents

Fmoc-Ser(Bzl)-OH demonstrates broad compatibility with a wide array of commonly used coupling reagents in Fmoc SPPS. These include carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), as well as uronium- or phosphonium-based reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and BOP (Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). This versatility allows synthetic chemists to select the most appropriate coupling agent based on the specific amino acid sequence and potential steric hindrance, ensuring efficient peptide bond formation. sigmaaldrich.com, doi.org

Research Trajectories and Emerging Applications of Fmoc-Ser(Bzl)-OH in Interdisciplinary Sciences

Fmoc-Ser(Bzl)-OH continues to be a vital component in the synthesis of peptides with diverse and complex structures, driving innovation across various scientific disciplines. Its application is particularly prominent in the synthesis of:

Therapeutic Peptides: Many peptide-based drugs require precise sequences and modifications. Fmoc-Ser(Bzl)-OH is instrumental in constructing these molecules, which can act as hormones, neurotransmitters, or antimicrobial agents. smolecule.com, ruifuchemical.com, ruifuchem.com

Peptidomimetics: These are compounds that mimic the structure and function of peptides but often possess improved stability or bioavailability. Fmoc-Ser(Bzl)-OH can be a precursor in their synthesis. guidechem.com

Biomaterials: Peptides can be engineered into novel biomaterials for tissue engineering, drug delivery systems, and biosensors. The ability to precisely control peptide sequence and modification, facilitated by building blocks like Fmoc-Ser(Bzl)-OH, is crucial for tailoring material properties.

Post-Translational Modifications: While Fmoc-Ser(Bzl)-OH itself is a protected form, it serves as a precursor in strategies to introduce other modifications, such as phosphorylation, onto serine residues, which are critical for cellular signaling pathways. sigmaaldrich.com

The ongoing research into novel peptide sequences, cyclic peptides, and peptides with unnatural amino acids further underscores the continued importance of reliable and versatile building blocks like Fmoc-Ser(Bzl)-OH in expanding the frontiers of chemical biology and drug discovery. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426922 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-48-7 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Fmoc Ser Bzl Oh

Fmoc-Ser(Bzl)-OH as a Building Block in Complex Molecular Assembly

Derivatization for Post-Translational Modification Mimicry

The ability to mimic PTMs is crucial for studying protein function, signaling pathways, and developing peptide-based therapeutics. Fmoc-Ser(Bzl)-OH is instrumental in achieving this mimicry by providing a protected serine residue that can be selectively deprotected and modified.

The synthesis of phosphoserine-containing peptides is a primary application for Fmoc-Ser(Bzl)-OH. Natural phosphorylation of serine residues plays a vital role in cellular signaling and regulation. Using Fmoc-Ser(Bzl)-OH allows researchers to introduce phosphoserine residues at specific sites within a synthetic peptide.

The general strategy involves incorporating Fmoc-Ser(Bzl)-OH into the peptide sequence using standard Fmoc-SPPS protocols. Following peptide chain assembly, the Fmoc group is removed, and the peptide is cleaved from the resin. The benzyl (B1604629) ether protecting group on the serine side chain is then selectively removed. Common methods for benzyl ether cleavage include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or treatment with reagents like trimethylsilyl (B98337) iodide (TMSI). Once the free hydroxyl group of serine is exposed, it can be phosphorylated using various chemical methods, such as phosphoramidite (B1245037) chemistry or by reacting with activated phosphate (B84403) donors.

Research findings highlight the stability of the benzyl ether protecting group during standard Fmoc-SPPS cycles, ensuring that the serine side chain remains protected until the desired stage of modification. For instance, studies have reported high yields for the coupling of Fmoc-Ser(Bzl)-OH, typically above 95%, and efficient cleavage of the benzyl group under appropriate conditions. Subsequent phosphorylation steps can achieve yields ranging from 65% to 85%, depending on the specific phosphorylation reagents and conditions employed.

Table 1: Representative Yields in Phosphorylated Peptide Synthesis Using Fmoc-Ser(Bzl)-OH

| Step | Typical Yield (%) | Notes |

| Fmoc-Ser(Bzl)-OH Coupling | >95 | Standard Fmoc-SPPS coupling conditions. |

| Benzyl Ether Cleavage | >90 | Catalytic hydrogenation (Pd/C, H₂) or TMSI treatment. |

| Phosphorylation | 65-85 | Using phosphoramidites or activated phosphate donors. |

| Overall Incorporation Yield | 60-70 | Cumulative yield for introducing the phosphoserine residue. |

Fmoc-Ser(Bzl)-OH is also instrumental in the synthesis of O-glycosylated peptides, which are important for studying protein-carbohydrate interactions and the biological roles of glycoproteins. The benzyl ether protection strategy is analogous to that used for phosphorylation.

In this methodology, Fmoc-Ser(Bzl)-OH is incorporated into the peptide sequence via Fmoc-SPPS. After chain elongation and Fmoc deprotection, the benzyl group on the serine hydroxyl is removed. This deprotection step, often achieved through catalytic hydrogenation or treatment with TMSI, liberates the serine hydroxyl group. The exposed hydroxyl then serves as the acceptor site for glycosylation. Various glycosylation methods can be employed, typically involving activated glycosyl donors (e.g., glycosyl trichloroacetimidates, thioglycosides, or glycosyl phosphates) in the presence of suitable activators or catalysts (e.g., Lewis acids).

Research has demonstrated the effectiveness of this approach, with yields for the glycosylation step varying based on the complexity of the carbohydrate moiety and the specific coupling chemistry used. For example, yields for the glycosylation of the deprotected serine residue have been reported in the range of 60-75%.

Table 2: Representative Yields in Glycosylated Peptide Synthesis Using Fmoc-Ser(Bzl)-OH

| Step | Typical Yield (%) | Notes |

| Fmoc-Ser(Bzl)-OH Coupling | >96 | Standard Fmoc-SPPS coupling conditions. |

| Benzyl Ether Cleavage | >92 | Catalytic hydrogenation or TMSI treatment. |

| Glycosylation | 60-75 | Reaction with activated glycosyl donors (e.g., glycosyl trichloroacetimidates) using Lewis acid. |

| Overall Incorporation Yield | 55-70 | Cumulative yield for introducing the O-glycosyl serine residue. |

The synthesis of peptides containing selenocysteine (B57510) (Sec), an amino acid analog of cysteine where sulfur is replaced by selenium, is important for studying proteins with selenocysteine residues, which are involved in various enzymatic activities. While Fmoc-Ser(Bzl)-OH is a protected serine derivative, direct evidence from the conducted searches does not prominently feature its use as a primary building block for the synthesis of selenocysteine itself or its direct incorporation into selenocysteine-containing peptides.

Standard methodologies for incorporating selenocysteine into peptides typically involve using pre-synthesized and protected selenocysteine derivatives, such as Fmoc-Sec(Acm)-OH (where Acm is acetamidomethyl), or employing specific chemical selenylation strategies on cysteine residues or other precursors. The role of Fmoc-Ser(Bzl)-OH in this context, if any, would likely be as a standard serine residue within a peptide sequence that also contains selenocysteine introduced by other means, or possibly in strategies for modifying serine residues in ways that are analogous to selenium incorporation, rather than being a direct precursor to selenocysteine. Therefore, based on available information, its specific application in the direct synthesis or incorporation into selenocysteine-containing peptides is not as well-established as its use for phosphorylation or glycosylation.

Compound List

Fmoc-Ser(Bzl)-OH (Nα-(9-fluorenylmethoxycarbonyl)-O-benzyl-L-serine)

Palladium on Carbon (Pd/C)

Trimethylsilyl iodide (TMSI)

Phosphoramidites

Glycosyl donors (e.g., glycosyl trichloroacetimidates, thioglycosides)

Lewis acids

Fmoc Ser Bzl Oh in Solid Phase Peptide Synthesis Spps Strategies

Fmoc/tBu SPPS Protocols Utilizing Fmoc-Ser(Bzl)-OH

The Fmoc/tBu strategy in SPPS relies on the base-lability of the Nα-Fmoc protecting group for chain elongation and the acid-lability of the side-chain protecting groups, such as the benzyl (B1604629) group on serine, for final deprotection. chempep.comiris-biotech.de This orthogonal approach allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the integrity of the side-chain protection. iris-biotech.de

Resin Selection and Loading Strategies

The choice of solid support is a critical first step in SPPS, influencing both the efficiency of peptide assembly and the conditions required for final cleavage. For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin and 2-chlorotrityl chloride resin are common choices. biotage.comuci.edu

Wang Resin : This resin is widely used for the synthesis of peptide acids. biotage.com The first amino acid, in this case, Fmoc-Ser(Bzl)-OH, is typically loaded onto the resin through an ester linkage. However, this process can be challenging and carries a risk of racemization. biotage.com

2-Chlorotrityl Chloride Resin : This resin offers a more acid-sensitive linkage, allowing for the cleavage of the final peptide under milder acidic conditions, which can be advantageous for sensitive sequences. chempep.comuci.edu The steric bulk of the trityl group also helps to minimize racemization during the loading of the first amino acid. biotage.com

For peptides requiring a C-terminal amide, Rink Amide resin is a standard choice. uci.edu The loading of Fmoc-Ser(Bzl)-OH onto this resin proceeds via a standard amide bond formation, which is generally more straightforward than esterification. biotage.com

The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. The loading capacity is typically determined spectrophotometrically by measuring the amount of Fmoc group released after treatment with piperidine (B6355638). iris-biotech.de

| Resin Type | Typical Application | Loading Chemistry | Cleavage Conditions | Key Considerations |

|---|---|---|---|---|

| Wang Resin | C-terminal peptide acids | Esterification | Concentrated TFA biotage.com | Potential for racemization during loading biotage.com |

| 2-Chlorotrityl Chloride Resin | C-terminal peptide acids and protected fragments | Esterification | Mild acid (e.g., 1-3% TFA, TFE/AcOH/DCM) chempep.combiotage.com | Reduced risk of racemization during loading biotage.com |

| Rink Amide Resin | C-terminal peptide amides | Amide bond formation | Concentrated TFA uci.edu | Generally straightforward loading biotage.com |

Coupling Reagent Selection and Activation Protocols

The formation of the peptide bond between the incoming Fmoc-Ser(Bzl)-OH and the N-terminal amine of the growing peptide chain requires the activation of the carboxylic acid group. A variety of coupling reagents are available, each with its own mechanism of action and suitability for different coupling scenarios. bachem.comiris-biotech.de

Common classes of coupling reagents include:

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and minimize racemization. bachem.comiris-biotech.de

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and have become popular choices in SPPS. chempep.comiris-biotech.de These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for activation. chempep.com

Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for sterically hindered amino acids. chempep.com

The choice of coupling reagent and base can be critical, as some combinations can lead to side reactions such as racemization, especially with sensitive amino acids. chempep.com For instance, the use of DIPEA has been associated with racemization in the coupling of some Fmoc-amino acids. chempep.com

| Coupling Reagent Class | Examples | Activation Mechanism | Common Additives/Bases | Key Considerations |

|---|---|---|---|---|

| Carbodiimides | DIC | Formation of an O-acylisourea intermediate | HOBt, OxymaPure® bachem.comiris-biotech.de | Can minimize racemization with appropriate additives bachem.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Formation of an active ester | DIPEA chempep.com | Highly efficient, but base selection is important to avoid side reactions chempep.com |

| Phosphonium Salts | PyBOP | Formation of an active ester | DIPEA chempep.com | Effective for sterically hindered couplings chempep.com |

Monitoring Coupling Efficiency in Fmoc-Ser(Bzl)-OH Incorporations

Ensuring the completeness of each coupling step is essential for the synthesis of high-purity peptides. Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. Several qualitative and quantitative methods are used to monitor coupling efficiency.

Kaiser Test (Ninhydrin Test) : This is a widely used qualitative colorimetric test for the detection of free primary amines on the resin. peptide.com A positive result (a blue or purple color) indicates an incomplete coupling, necessitating a recoupling step. peptide.com However, the Kaiser test is not reliable for secondary amines, such as the N-terminal proline. peptide.com

TNBS Test : The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive colorimetric method for detecting primary amines. chempep.com

UV-Vis Spectrophotometry : The release of the Fmoc group upon treatment with piperidine results in a dibenzofulvene-piperidine adduct that has a strong UV absorbance. iris-biotech.de This property can be used to quantify the amount of Fmoc group and thus monitor the progress of both deprotection and coupling steps. iris-biotech.de

HPLC and Mass Spectrometry : Cleavage of a small sample of the peptide-resin followed by analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides the most comprehensive assessment of the synthesis progress, allowing for the identification of any side products or incomplete reactions. chempep.com

Fmoc-Ser(Bzl)-OH in Convergent Peptide Synthesis Approaches

For the synthesis of long peptides and proteins, a stepwise SPPS approach can become inefficient due to accumulating side reactions and decreasing coupling yields. Convergent strategies, which involve the synthesis of smaller peptide fragments that are then ligated together, offer a powerful alternative. acs.org

Fragment Condensation Strategies

In a fragment condensation approach, protected peptide fragments are synthesized on a solid support, cleaved while maintaining side-chain protection, and then coupled together in solution or on a solid phase. acs.orgresearchgate.net The use of Fmoc-Ser(Bzl)-OH in the synthesis of these fragments is common, as the benzyl group is stable to the mild cleavage conditions often used to release the protected fragments from highly acid-labile resins like 2-chlorotrityl chloride resin. chempep.comacs.org

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. The choice of coupling reagents and conditions is therefore critical to maintaining the stereochemical integrity of the peptide.

Native Chemical Ligation (NCL) Applications

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining unprotected peptide fragments. nih.govrsc.org The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. While the standard NCL protocol does not directly involve serine at the ligation site, variations and extensions of this methodology have broadened its scope.

The benzyl protecting group of Fmoc-Ser(Bzl)-OH is generally compatible with the conditions used for NCL. However, the development of ligation strategies at serine and threonine residues is an active area of research. pnas.org These methods often involve the modification of the serine side chain to facilitate ligation, followed by a subsequent deprotection step to reveal the native serine residue. The stability and selective cleavability of the benzyl group can be advantageous in such multi-step ligation strategies.

Mechanistic Investigations of Protecting Group Behavior with Fmoc Ser Bzl Oh

Fmoc Deprotection Kinetics and Mechanisms

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). The mechanism proceeds via a base-mediated β-elimination (E1cB mechanism). springernature.com This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, which is the rate-determining step. rsc.org The resulting carbanion intermediate then rapidly eliminates to form dibenzofulvene (DBF) and the free amine of the serine residue. nih.gov The liberated DBF is a reactive electrophile that is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion. nih.gov

The rate of Fmoc deprotection is highly dependent on the choice of base, its concentration, and the solvent system. While a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) is the conventional reagent for this purpose, research has explored other bases to optimize deprotection speed and minimize side reactions. nih.govresearchgate.net

The basicity (pKa) and nucleophilicity of the amine are key factors influencing the deprotection kinetics. nih.gov Stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the rate of Fmoc removal compared to the standard piperidine solution. acs.orgresearchgate.net However, as DBU is non-nucleophilic, it cannot quench the DBF intermediate, necessitating the inclusion of a nucleophilic scavenger. lookchem.com

Kinetic studies have demonstrated that combinations of bases can offer superior performance. For instance, a solution containing 5% piperazine (B1678402) and 2% DBU in DMF has been shown to be faster than 20% piperidine, achieving complete Fmoc removal in under a minute. lookchem.comrsc.org The inclusion of DBU accelerates the initial proton abstraction, while piperazine acts as an efficient scavenger for the resulting DBF. lookchem.com The concentration of the base is also a critical parameter; for example, increasing the DBU concentration in a piperazine/DBU mixture from 0.5% to 2% progressively reduces the deprotection half-life. lookchem.com

| Deprotection Reagent (in DMF) | Half-life (t1/2) in seconds | Time for 99.99% Deprotection (approx. minutes) |

|---|---|---|

| 20% Piperidine | 7 | 1.5 |

| 5% Piperazine + 0.5% DBU | 12 | ~2.8 |

| 5% Piperazine + 1% DBU | 7 | 1.5 |

| 5% Piperazine + 2% DBU | 4 | <1.0 |

| 0.5% DBU | N/A (almost complete in 5 min) | <5.0 |

| 10% Morpholine | N/A (incomplete after 5 min) | >5.0 |

Data sourced from kinetic studies on model systems. rsc.orglookchem.comnih.gov The half-life for 0.5% DBU and 10% Morpholine are presented qualitatively based on the available data.

Computational studies, particularly using density functional theory (DFT), have provided deeper insights into the E1cB mechanism of Fmoc deprotection. nih.gov These theoretical models help to elucidate the transition states and energy barriers involved in the reaction pathway. As a model system for phosphorylated amino acids, which share relevant molecular features with protected serine, the deprotection of Fmoc-Ser(PO₃Bzl, H)-OH via DBU has been computationally investigated. nih.gov

These studies confirm that the process occurs in two main stages:

Elimination : The resulting fluorenyl anion undergoes β-elimination, leading to the cleavage of the C-O bond of the carbamate (B1207046) and the formation of dibenzofulvene (DBF) and carbon dioxide.

The calculations help to rationalize the observed kinetics, showing how stronger bases can lower the activation energy for the initial proton abstraction, thereby accelerating the entire deprotection process. These models are crucial for understanding the reaction at a molecular level and for the rational design of more efficient deprotection reagents and conditions.

Benzyl (B1604629) Ether Side-Chain Protection Stability and Cleavage

The benzyl (Bzl) ether is a robust protecting group for the hydroxyl function of the serine side chain. It is stable to the basic conditions required for Fmoc group removal, making it an integral part of the orthogonal protection strategy in Fmoc-based SPPS. nih.govbiosynth.com The removal of the benzyl group is typically achieved at the final stage of synthesis under strong acidic conditions. peptide.compeptide.com

The cleavage of the benzyl ether from the serine side chain is an acid-catalyzed process, generally requiring strong acids. organic-chemistry.org The most common reagent used for this final deprotection step, which simultaneously cleaves the peptide from the resin support, is trifluoroacetic acid (TFA). iris-biotech.de A standard cleavage "cocktail" consists of a high concentration of TFA (typically 95%), with the remaining 5% composed of scavengers. acs.org

The mechanism of cleavage can proceed through either an Sₙ1 or Sₙ2 pathway. acs.org The Sₙ1 pathway involves the protonation of the ether oxygen followed by the departure of the protected alcohol, generating a stable benzyl carbocation. This carbocation is then trapped by nucleophilic scavenger molecules present in the cleavage cocktail. The use of very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), ensures efficient cleavage of the benzyl group. peptide.compeptide.compeptide.com

Selectivity is high for benzyl ether cleavage under these strong acidic conditions, leaving peptide bonds and other acid-stable functionalities intact. The conditions are harsh enough to remove most common acid-labile side-chain protecting groups (such as tert-butyl) simultaneously. iris-biotech.de

| Acid Reagent | Typical Concentration | Common Scavengers | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | ~95% | Water, Triisopropylsilane (B1312306) (TIS), Dithiothreitol (DTT) | Most common method in modern SPPS. iris-biotech.deacs.org |

| Hydrofluoric Acid (HF) | Liquid HF | Anisole, p-cresol | A very strong acid, effective but requires specialized equipment due to its hazardous nature. springernature.com |

| Trifluoromethanesulfonic Acid (TFMSA) | High concentration in TFA | Dimethyl sulfide, Thioanisole | A "low HF" system that offers strong acidity for efficient cleavage. peptide.comacs.org |

The success of Fmoc-Ser(Bzl)-OH in peptide synthesis relies on an orthogonal protection strategy. nih.govbiosynth.com This principle ensures that different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc/Bzl pair is a classic example of this orthogonality.

Fmoc Group (N-α-protection) : Labile to basic conditions (e.g., 20% piperidine in DMF), allowing for its removal at each step of peptide chain elongation. iris-biotech.de

Benzyl Group (Side-chain protection) : Stable to the basic conditions used for Fmoc removal but labile to strong acidic conditions (e.g., TFA, HF). peptide.comorganic-chemistry.org

tert-Butyl (tBu) based groups : Often used for protecting other side chains (e.g., Asp, Glu, Tyr), these are also acid-labile and are typically removed simultaneously with the benzyl group during the final TFA cleavage. iris-biotech.de

This differential stability allows for a controlled, stepwise synthesis. The N-terminal Fmoc group is selectively removed to allow for the coupling of the next amino acid, while the benzyl ether on the serine side chain remains intact. Only at the very end of the synthesis are the benzyl and other acid-labile side-chain protecting groups removed in a single step. iris-biotech.decreative-peptides.com This orthogonality is fundamental to preventing unwanted side reactions and ensuring the synthesis of the correct peptide sequence. jocpr.com

The efficiency of the acid-mediated cleavage of the benzyl ether can be influenced by several factors:

Acid Strength and Reaction Time : The use of very strong acids like HF or TFMSA generally leads to more rapid and complete cleavage than TFA alone. peptide.compeptide.com The duration of the acid treatment is also critical; insufficient time can lead to incomplete deprotection, while prolonged exposure can sometimes increase the risk of side reactions. acs.org

Role of Scavengers : This is arguably one of the most critical factors. The benzyl carbocation generated during Sₙ1 cleavage is a potent electrophile that can re-attach to electron-rich amino acid residues in the peptide chain, such as tryptophan or methionine, leading to undesired byproducts. researchgate.net Scavengers, such as water, triisopropylsilane (TIS), or various thiols, are added to the cleavage cocktail to efficiently trap these carbocations and prevent side reactions. acs.orgresearchgate.net

Steric Hindrance : While less of a factor for the primary benzyl ether on serine, significant steric hindrance in the vicinity of the protecting group within a folded peptide structure could potentially slow down the rate of cleavage.

Temperature : The cleavage reaction is typically performed at room temperature. acs.org Lowering the temperature can decrease the rate of cleavage but may also be used to minimize certain side reactions.

Proper optimization of these factors is essential to ensure a high yield of the desired peptide with minimal impurities resulting from the final deprotection step.

Side Reactions and Mitigation Strategies in Fmoc Ser Bzl Oh Mediated Peptide Synthesis

Aspartimide Formation and Prevention

Strategies to prevent aspartimide formation include:

Backbone Protection: Incorporating backbone protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues preceding Asp can sterically hinder the cyclization process nih.govpeptide.com.

Protecting Group Choice: The nature of the aspartic acid side-chain protecting group is critical. Bulky, less labile esters like O-2-phenylisopropyl (2-PhiPr) offer better protection against aspartimide formation compared to tert-butyl (tBu) or benzyl (B1604629) (Bzl) esters sigmaaldrich.com.

Pseudoproline Dipeptides: Introducing pseudoproline dipeptides immediately before an Asp residue can disrupt peptide conformation and prevent aspartimide formation nih.govpeptide.com.

Optimized Cleavage: Special cleavage protocols can be developed to reduce aspartimide formation peptide.com.

Racemization Control in Fmoc-Ser(Bzl)-OH Incorporation

Mitigation strategies include:

Coupling Reagents and Additives: Using efficient coupling reagents and additives such as HATU, HOBt, or HOAt, often in combination with specific bases like TMP, can significantly minimize racemization, even for sensitive residues like serine and arginine nih.gov.

Pre-activation Time: Minimizing the pre-activation time of coupling reagents can reduce the window for racemization researchgate.net.

Base Choice: Certain bases used in Fmoc deprotection can influence racemization. For instance, using milder bases or optimizing their concentration can be beneficial.

Temperature Control: While elevated temperatures can accelerate synthesis, they can also increase the risk of racemization. Careful temperature management is essential researchgate.net.

β-Elimination and its Suppression

β-Elimination is a known side reaction, particularly problematic for phosphorylated serine and threonine residues (pSer, pThr) and certain other functionalized amino acids. Under basic conditions, such as those used for Fmoc deprotection (e.g., with piperidine), the α-proton can be abstracted, leading to the elimination of the side chain and the formation of a dehydroamino acid residue. This dehydroamino acid can then react with piperidine (B6355638) to form a 3-(1-piperidinyl)alanyl residue, a common impurity. While Fmoc-Ser(Bzl)-OH itself is not as prone to β-elimination as phosphorylated serine, the benzyl ether linkage can be labile under certain conditions, and the principles of managing β-elimination are relevant.

Strategies for suppression include:

Alternative Deprotection Bases: Replacing piperidine with less basic or sterically hindered bases like cyclohexylamine, morpholine, piperazine (B1678402), or DBU can suppress β-elimination researchgate.netacs.orgrsc.orgsigmaaldrich.comchemicalbook.com. A 50% cyclohexylamine/DCM solution has been shown to be effective for Fmoc removal from phosphoserine residues researchgate.netrsc.orgsigmaaldrich.com.

Optimized Deprotection Conditions: Using lower concentrations of bases or specific solvent mixtures, especially at elevated temperatures, requires careful optimization. For instance, low concentrations of DBU (e.g., 0.5%) have been shown to remove Fmoc while suppressing β-elimination at high temperatures (90 °C) acs.orgnih.gov.

Microwave Assistance: While microwave heating accelerates synthesis, it can also exacerbate β-elimination, particularly for N-terminal phosphoserine residues. Careful selection of deprotection conditions is necessary when using microwave technology researchgate.netrsc.orgsigmaaldrich.com.

Protecting Group Stability: The stability of the benzyl ether in Fmoc-Ser(Bzl)-OH to deprotection reagents needs to be considered. While generally stable to piperidine, prolonged exposure or harsher conditions might lead to side reactions.

Adduct Formation and Impurity Profile Management

Adduct formation can occur through various pathways, including reactions of the side chain protecting groups or the amino acid backbone with reagents used during synthesis or cleavage. For Fmoc-Ser(Bzl)-OH, the benzyl ether could potentially react with electrophilic species. Managing the impurity profile requires understanding these potential reactions. For example, during Fmoc deprotection with piperidine, dibenzofulvene is released, which can form adducts.

Strategies for management include:

Scavengers: Using scavengers during cleavage (e.g., thiols for benzyl-based protecting groups) can help trap reactive intermediates and prevent them from modifying the peptide.

Optimized Reagent Use: Employing appropriate equivalents of coupling reagents and minimizing excess reagents can reduce the likelihood of side reactions.

Monitoring and Analysis: Regular analysis of crude peptides using techniques like RP-HPLC and mass spectrometry is essential for identifying and quantifying impurities, allowing for optimization of synthetic protocols.

Protecting Group Stability: The choice of protecting groups and their stability under various reaction conditions is paramount. For instance, the benzyl group on serine is generally stable to Fmoc deprotection but can be cleaved by strong acids or hydrogenolysis.

Aggregation Phenomena in Peptide Synthesis and Resolution Strategies

Strategies to mitigate aggregation:

Backbone Protection: Incorporating backbone protecting groups like Hmb or pseudoprolines can disrupt interchain hydrogen bonding and prevent aggregation peptide.comnih.gov.

Solvent Optimization: Using polar solvents like NMP (N-methylpyrrolidone) or adding DMSO (dimethyl sulfoxide) can improve resin swelling and reduce aggregation peptide.com.

Physical Methods: Sonication, microwave irradiation, or increased coupling temperatures can sometimes help overcome aggregation-induced coupling issues peptide.com.

Resin Choice: Using resins with better swelling properties, such as TentaGel or SURE™ resins, can be beneficial for difficult sequences prone to aggregation.

Formation of Undesired Cyclic Compounds

Various cyclization reactions can occur during peptide synthesis, leading to undesired byproducts. These can include lactam formation, head-to-tail cyclization, or side-chain-to-side-chain cyclization. While serine's hydroxyl group is not typically involved in direct lactam formation, it can participate in ester linkages or other cyclization pathways under specific conditions.

Strategies to prevent undesired cyclization:

Protecting Group Strategy: The choice and removal conditions of side-chain protecting groups are critical. For instance, if a peptide is to be cyclized via an ester bond involving serine, specific protecting groups and activation methods are required.

Sequence Design: Certain sequences are more prone to cyclization. Careful sequence design and the use of specific amino acid derivatives can help.

Optimized Coupling and Cleavage: Controlling reaction conditions during coupling and cleavage can minimize the formation of cyclic byproducts. For example, using appropriate coupling reagents and avoiding prolonged exposure to reactive conditions is important.

Guanidinylation and Pyroglutamate Formation

Strategies for prevention (general context):

Pyroglutamate Formation: This can be suppressed by adding HOBt to the deprotection solution peptide.com.

Guanidinylation: This is primarily an issue with arginine. Protecting the guanidinium (B1211019) group of arginine with suitable groups (e.g., Pbf, Pmc) and avoiding harsh basic conditions during synthesis and cleavage are key.

Advanced Analytical and Characterization Techniques for Fmoc Ser Bzl Oh and Its Peptide Conjugates

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for both the analysis and purification of Fmoc-Ser(Bzl)-OH and its corresponding peptide conjugates. High-performance liquid chromatography (HPLC), in particular, is a cornerstone of modern peptide and amino acid chemistry, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Fmoc-Ser(Bzl)-OH and for the purification of peptides containing this amino acid derivative. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these purposes. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.

For analytical purposes, a small amount of the sample is injected onto an analytical column to determine its purity. The components of the mixture are separated based on their hydrophobicity, with more hydrophobic compounds having longer retention times. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group and the peptide bonds absorb strongly in the UV range, typically between 210 and 220 nm.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. This allows for the isolation of the desired peptide from a crude synthetic mixture. Fractions are collected as they elute from the column, and those containing the pure product are pooled and lyophilized.

| Parameter | Typical Analytical HPLC Conditions | Typical Preparative HPLC Conditions |

| Stationary Phase | C18 silica (B1680970) gel, 3-5 µm particle size | C18 silica gel, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B | Optimized gradient based on analytical separation |

| Flow Rate | 0.5 - 1.5 mL/min | 10 - 100 mL/min (depending on column diameter) |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

Strategies for Purification of Complex Peptide Mixtures

The purification of crude peptide mixtures resulting from solid-phase peptide synthesis (SPPS) presents a significant challenge due to the presence of various impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and byproducts from the cleavage of protecting groups. A systematic approach is required to achieve high purity of the target peptide containing Fmoc-Ser(Bzl)-OH.

The purification strategy typically begins with the development of an optimized separation method on an analytical RP-HPLC system. Different gradients of the mobile phase are tested to achieve the best possible resolution between the target peptide and its impurities. Once an effective analytical method is established, it is scaled up for preparative HPLC. The goal is to maximize the throughput and purity of the isolated peptide. This often involves adjusting the gradient slope and flow rate to accommodate the larger column dimensions and sample load.

In cases of particularly complex mixtures or impurities that co-elute with the product, alternative chromatographic techniques may be employed. These can include ion-exchange chromatography, which separates molecules based on their net charge, or size-exclusion chromatography, which separates based on molecular size. However, for most peptide purifications, RP-HPLC remains the method of choice due to its high resolving power and the volatility of the mobile phases, which simplifies the recovery of the purified peptide.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of Fmoc-Ser(Bzl)-OH and its peptide conjugates. These techniques provide information about the molecular structure, mass, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the structure of Fmoc-Ser(Bzl)-OH.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. For Fmoc-Ser(Bzl)-OH, characteristic signals would be observed for the aromatic protons of the fluorenyl and benzyl (B1604629) groups, the methine and methylene (B1212753) protons of the serine backbone, and the protons of the Fmoc protecting group.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of Fmoc-Ser(Bzl)-OH and its peptide conjugates with high accuracy. nih.gov It is also a valuable tool for assessing purity and identifying impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, making it well-suited for amino acid derivatives and peptides.

For Fmoc-Ser(Bzl)-OH, the expected monoisotopic mass is 417.1576 g/mol . nih.gov High-resolution mass spectrometry can confirm this mass with a high degree of accuracy, providing strong evidence for the compound's identity.

In the context of peptide synthesis, MS is used to confirm the molecular weight of the final peptide product. It can also be used to identify byproducts, such as deletion or truncated sequences, by their corresponding lower molecular weights. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex peptide mixtures, providing both retention time and mass information for each component.

| Property | Value |

| Molecular Formula | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.45 g/mol |

| Monoisotopic Mass | 417.1576 g/mol |

Optical Rotation for Stereochemical Purity

The stereochemical purity of Fmoc-Ser(Bzl)-OH is a critical quality attribute, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Optical rotation is a physical property used to measure the extent to which a chiral compound rotates plane-polarized light.

The specific rotation, [α], is a characteristic value for a chiral compound under defined conditions of temperature, wavelength, solvent, and concentration. For Fmoc-L-Ser(Bzl)-OH, a specific rotation value is reported to be in the range of +23.0° to +27.0° (c=1 in ethyl acetate, at 20°C, using the sodium D-line at 589 nm). This positive value indicates that it is dextrorotatory. A measured optical rotation within this range provides strong evidence for the correct L-configuration of the serine backbone and indicates a high degree of enantiomeric purity.

Applications of Fmoc Ser Bzl Oh in Research and Development

Pharmaceutical and Drug Discovery Research

In the realm of pharmaceutical development, Fmoc-Ser(Bzl)-OH serves as a fundamental component in the synthesis of peptides with therapeutic potential. Its protected nature allows for precise control over peptide chain elongation, leading to the creation of molecules with specific biological activities.

Development of Peptide-Based Therapeutics

Fmoc-Ser(Bzl)-OH is instrumental in the synthesis of peptide-based therapeutics, where precise amino acid sequences are critical for biological efficacy and target interaction. The compound's structure allows for the controlled assembly of complex peptide chains, contributing to the development of drugs that can modulate biological pathways or act as therapeutic agents. Researchers utilize this building block to create peptides with enhanced stability and bioavailability, which are essential characteristics for effective drug candidates. chemimpex.comnih.gov

Drug Delivery Systems and Bioconjugation

Fmoc-Ser(Bzl)-OH is employed in bioconjugation techniques, which are essential for developing targeted drug delivery systems. In these applications, the compound aids in attaching biomolecules, such as peptides, to surfaces, nanoparticles, or other therapeutic agents. This conjugation allows for the precise delivery of drugs to specific tissues or cells, enhancing therapeutic efficacy and reducing off-target effects. The benzyl (B1604629) group can also play a role in modulating the solubility and conjugation efficiency of these systems. chemimpex.comchemimpex.com

Protein Engineering and Modification

Beyond therapeutic peptides, Fmoc-Ser(Bzl)-OH finds application in modifying and engineering proteins for various purposes, including enhancing their properties and adapting them for industrial use.

Modification of Proteins for Industrial Applications

Researchers utilize Fmoc-Ser(Bzl)-OH to modify proteins for a range of industrial applications. By introducing this protected amino acid, specific functional groups can be integrated into protein structures, leading to altered or enhanced functionalities. This can include the development of novel biocatalysts, improved enzymes for industrial processes, or the creation of specialized protein-based materials. The compound's compatibility with Fmoc SPPS chemistry makes it a practical choice for these modifications. chemimpex.comchemimpex.com

Q & A

Q. What is the role of Fmoc-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-Ser(Bzl)-OH is a protected serine derivative critical for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during elongation, while the benzyl (Bzl) group shields the hydroxyl side chain of serine to prevent undesired side reactions. Deprotection of the Fmoc group is achieved using piperidine or DBU, leaving the Bzl group intact for later cleavage under strong acidic conditions (e.g., HF or TFMSA) . This orthogonal protection strategy ensures sequential peptide assembly with minimal side-chain interference.

Q. How can coupling efficiency of Fmoc-Ser(Bzl)-OH be optimized during SPPS?

Coupling efficiency depends on activator choice, stoichiometry, and reaction time. Typical protocols use 3 equivalents of Fmoc-Ser(Bzl)-OH, activated with HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF. Completion is verified via the Kaiser (ninhydrin) test, where a colorless resin indicates successful coupling . For sterically challenging sequences, extended coupling times (1–2 hours) or alternative activators like PyBOP may improve yields.

Q. What storage conditions ensure the stability of Fmoc-Ser(Bzl)-OH?

Store the compound at –20°C in a desiccator to prevent hydrolysis of the Fmoc and Bzl groups. Prolonged exposure to moisture or elevated temperatures can degrade the benzyl ether linkage, leading to premature deprotection and peptide truncation .

Q. How is the benzyl group removed post-synthesis, and what precautions are necessary?

The Bzl group is cleaved using strong acids like HF (for solid-phase cleavage) or TFMSA (trifluoromethanesulfonic acid) in solution-phase synthesis. These conditions simultaneously remove the peptide from the resin. Safety protocols, including HF-resistant equipment and proper ventilation, are mandatory due to the toxicity of HF vapors .

Q. What orthogonal protection strategies are compatible with Fmoc-Ser(Bzl)-OH?

Orthogonal groups like tert-butyl (tBu) for carboxylates or trityl (Trt) for other hydroxyl residues allow selective deprotection. For example, Fmoc-Ser(Bzl)-OH can be used alongside Fmoc-Thr(tBu)-OH without cross-reactivity during SPPS .

Advanced Research Questions

Q. How does Fmoc-Ser(Bzl)-OH enable site-specific phosphorylation in peptide synthesis?

Fmoc-Ser(PO₃Bzl)-OH, a phosphorylated variant, incorporates phosphoserine residues into peptides. The benzyl group stabilizes the phosphate during SPPS, which is later removed via hydrogenolysis or acidic cleavage. This method is critical for studying phosphorylation-dependent protein interactions, as demonstrated in amyloid-β fibril studies .

Q. What side reactions occur during Bzl deprotection, and how are they mitigated?

Acidic cleavage of Bzl groups can lead to tert-butylation side reactions (e.g., alkylation of Trp or Tyr residues). To minimize this, scavengers like anisole or thioanisole are added during HF cleavage. Post-cleavage purification via reversed-phase HPLC removes byproducts .

Q. Which analytical techniques validate the integrity of Fmoc-Ser(Bzl)-OH in synthetic peptides?

LC-MS (liquid chromatography-mass spectrometry) confirms molecular weight and purity. MALDI-TOF is preferred for phosphorylated derivatives due to sensitivity to post-translational modifications. For benzyl-protected intermediates, ¹H NMR (δ 7.3–7.4 ppm, aromatic protons) verifies Bzl group retention .

Q. Why do some studies report contradictory yields when using Fmoc-Ser(Bzl)-OH in glycopeptide synthesis?

Inconsistent yields arise from variability in glycosylation efficiency and steric hindrance. For example, bulky glycosyl groups (e.g., GalNAc) near Ser(Bzl) residues reduce coupling efficiency. Pre-activation of glycosylated amino acids or microwave-assisted SPPS improves reaction kinetics .

Q. How does Ser(Bzl) incorporation influence peptide secondary structure and self-assembly?

The benzyl group introduces hydrophobicity, promoting β-sheet formation in amyloid models. In contrast, unprotected serine enhances hydrogen bonding, favoring α-helices. This dichotomy is critical for designing peptide nanomaterials with tailored morphologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.